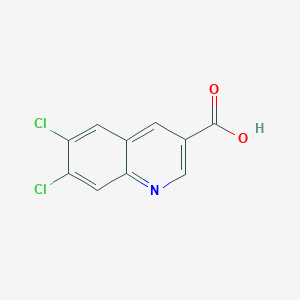

6,7-Dichloroquinoline-3-carboxylic acid

Description

Overview of Quinoline (B57606) Scaffold Significance in Bioactive Molecules

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the design and discovery of bioactive molecules. researchgate.net Its structural motif is prevalent in numerous natural alkaloids, such as quinine (B1679958) and camptothecin (B557342), and is a key component in a wide spectrum of synthetic drugs. researchgate.netnih.gov The versatility of the quinoline nucleus allows it to interact with a diverse range of biological targets, leading to a broad array of pharmacological activities. researchgate.netnih.gov

The significance of the quinoline scaffold is underscored by its presence in drugs with varied therapeutic applications, including:

Antimalarials: Chloroquine (B1663885) and mefloquine (B1676156) are classic examples of quinoline-based drugs that have been pivotal in the treatment of malaria. nih.gov

Antibacterials: The fluoroquinolone class of antibiotics, such as ciprofloxacin, features a quinoline core and is essential in combating bacterial infections. nih.gov

Anticancer Agents: Compounds like topotecan (B1662842) and other camptothecin derivatives demonstrate the utility of the quinoline structure in developing antineoplastic drugs. nih.gov

Other Pharmacological Activities: The quinoline framework is also found in molecules exhibiting antiviral, anti-inflammatory, antifungal, and antiparasitic properties. researchgate.netfuture-science.com

The ability of the quinoline ring to be readily functionalized at various positions allows medicinal chemists to fine-tune its physicochemical and biological properties, enhancing efficacy and selectivity. nih.gov This adaptability has cemented the quinoline scaffold as a highly attractive and frequently utilized template in modern drug discovery programs. researchgate.net

Contextualization of Dichloroquinoline Carboxylic Acids within the Quinoline Class

Within the broader family of quinolines, di- and tri-substituted derivatives, particularly those bearing both chloro and carboxylic acid functional groups, represent a significant area of chemical investigation. The specific placement of these substituents on the quinoline ring system dramatically influences the molecule's chemical reactivity and biological activity.

Dichloroquinoline isomers serve as crucial intermediates in the synthesis of more complex molecules. For instance, 4,7-dichloroquinoline (B193633) is a well-known and vital precursor for the synthesis of the antimalarial drugs chloroquine and hydroxychloroquine (B89500). nih.govmdpi.comgoogle.com Its synthesis often proceeds through an intermediate, 7-chloro-4-hydroxyquinoline-3-carboxylic acid , which is subsequently decarboxylated and chlorinated. orgsyn.orgchemicalbook.com This highlights the role of a carboxylic acid group as a handle in the synthetic pathway, even if it is not present in the final product.

Other isomers have also been the subject of research. For example, derivatives of 6,7-dichloro-5,8-quinolinedione have been synthesized and studied for their reactivity and potential as substrates for enzymes like DT-diaphorase (NQO1). mdpi.com The herbicidal agent quinclorac (B55369) is chemically known as 3,7-dichloroquinoline-8-carboxylic acid .

The carboxylic acid moiety itself is a critical functional group in drug design. It can act as a pharmacophore, forming key interactions like salt bridges or hydrogen bonds with biological targets. nih.gov However, its presence can also impact properties like membrane permeability. nih.gov The study of quinoline carboxylic acids, therefore, involves a careful balance of leveraging the group's binding capabilities while maintaining favorable pharmacokinetic profiles.

In this context, 6,7-dichloroquinoline-3-carboxylic acid represents a specific, yet less common, isomeric arrangement. The placement of the chlorine atoms at positions 6 and 7, and the carboxylic acid at position 3, defines its unique chemical space. The electronic properties of the two chlorine atoms on the benzene portion of the scaffold, combined with the carboxylic acid on the pyridine ring, suggest it is a molecule designed for specific interactions and potential biological activity, distinct from its other isomers.

Research Trajectories and Academic Relevance of 6,7-Dichloroquinoline-3-carboxylic acid

While specific, published research focusing exclusively on 6,7-dichloroquinoline-3-carboxylic acid is not extensive, its academic relevance and potential research trajectories can be inferred from studies on closely related compounds. The primary interest in this molecule lies in its potential as a building block or lead compound in drug discovery.

Synthetic Pathways: The synthesis of quinoline-3-carboxylic acids is often achieved through established chemical reactions. The Gould-Jacobs reaction is a classical and effective method for preparing 4-hydroxyquinoline-3-carboxylic acid derivatives from an appropriately substituted aniline (B41778) and an ethoxymethylenemalonate derivative. wikipedia.orgablelab.eu This method, involving condensation followed by thermal cyclization, is a plausible route for synthesizing the precursor to 6,7-dichloroquinoline-3-carboxylic acid, starting from 3,4-dichloroaniline. orgsyn.orgwikipedia.org Subsequent chemical modifications would then yield the final compound.

Table 1: Plausible Synthetic Route for 6,7-Dichloroquinoline-3-carboxylic acid via Gould-Jacobs Reaction

| Step | Reactants | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | 3,4-Dichloroaniline, Diethyl ethoxymethylenemalonate | Condensation | Diethyl 2-((3,4-dichlorophenylamino)methylene)malonate |

| 2 | Diethyl 2-((3,4-dichlorophenylamino)methylene)malonate | Thermal Cyclization | Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate |

| 3 | Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate | Hydrolysis | 6,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid |

Potential Research Applications: The academic relevance of 6,7-dichloroquinoline-3-carboxylic acid is rooted in the known biological activities of analogous structures. Research on other quinoline-3-carboxylic acid derivatives has shown them to be promising inhibitors of various enzymes, including protein kinase CK2, suggesting a potential role in anticancer research. nih.govnih.gov Studies have also demonstrated that modifying the carboxylic acid group can enhance the selectivity of quinoline-based compounds for cancer cells over non-cancerous cells. nih.gov

Furthermore, 6,7-disubstituted quinoline derivatives have been investigated for a range of biological activities. durham.ac.uk The specific dichlorination pattern at the 6- and 7-positions is a feature in some compounds designed as irreversible inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). durham.ac.uk Therefore, it is plausible that 6,7-dichloroquinoline-3-carboxylic acid could serve as a scaffold for developing novel kinase inhibitors or other targeted therapeutic agents. Its structure provides multiple points for chemical modification, allowing for the creation of a library of derivatives to be screened for various biological activities.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 6,7-Dichloroquinoline-3-carboxylic acid |

| Quinine |

| Camptothecin |

| Chloroquine |

| Mefloquine |

| Ciprofloxacin |

| Topotecan |

| 4,7-Dichloroquinoline |

| 7-Chloro-4-hydroxyquinoline-3-carboxylic acid |

| 6,7-Dichloro-5,8-quinolinedione |

| Quinclorac (3,7-dichloroquinoline-8-carboxylic acid) |

| 3,4-Dichloroaniline |

| Diethyl ethoxymethylenemalonate |

| Diethyl 2-((3,4-dichlorophenylamino)methylene)malonate |

| Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate |

Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-2-5-1-6(10(14)15)4-13-9(5)3-8(7)12/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIQAMKOZUQRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589116 | |

| Record name | 6,7-Dichloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948294-42-6 | |

| Record name | 6,7-Dichloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6,7 Dichloroquinoline 3 Carboxylic Acid and Analogs

Strategic Approaches to Quinoline (B57606) Ring System Construction with Halogenation

The formation of the fundamental quinoline ring system, particularly with the required halogen substituents, is the primary challenge in synthesizing compounds like 6,7-dichloroquinoline-3-carboxylic acid. This involves a combination of classical cyclization reactions and targeted halogenation techniques.

The construction of the quinoline nucleus is often achieved through well-established named reactions that condense anilines with three-carbon units.

The Skraup synthesis , first reported by Zdenko Hans Skraup in 1880, is a cornerstone method for producing quinolines. nih.govwikipedia.org In its classic form, the reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The process begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.org This is followed by a Michael addition of the aniline to the acrolein, cyclization, dehydration, and finally, oxidation to yield the aromatic quinoline ring. iipseries.org While effective for unsubstituted quinolines, the harsh, strongly acidic, and high-temperature conditions can limit its use with sensitive substrates. nih.govgoogle.com Modern modifications include the use of milder catalysts like iodine and microwave irradiation to improve efficiency and yield. nih.govgoogle.com

The Doebner-Miller reaction , an extension of the Skraup synthesis, provides a more versatile route to substituted quinolines. nih.govwikipedia.org This method utilizes α,β-unsaturated aldehydes or ketones, which react with an aniline in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. iipseries.orgwikipedia.orgsynarchive.com This approach allows for the synthesis of a wider range of substituted quinolines, including 2- and 4-substituted derivatives, by varying the carbonyl component. nih.goviipseries.org However, a common issue is the acid-catalyzed polymerization of the carbonyl substrate, which can lead to lower yields. nih.gov A developed three-component Doebner hydrogen-transfer reaction has shown improved yields for anilines possessing electron-withdrawing groups. nih.gov

| Reaction | Key Reagents | Typical Product | Key Features |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidant (e.g., Nitrobenzene) | Unsubstituted or simple quinolines | Harsh reaction conditions; often violent if not controlled. nih.govwikipedia.org |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid Catalyst | Substituted quinolines (e.g., 2,4-disubstituted) | More versatile than Skraup; risk of carbonyl polymerization. nih.goviipseries.org |

Introducing halogens at specific positions on the quinoline ring is critical for synthesizing the target compound. This can be achieved either by starting with a pre-halogenated aniline or by direct halogenation of the quinoline core.

Direct C–H halogenation offers an atom-economical route to halogenated quinolines. rsc.orgresearchgate.net For instance, a metal-free protocol has been developed for the highly regioselective C5-halogenation of 8-substituted quinolines using N-halosuccinimides (NCS, NBS, NIS) as the halogen source in water. rsc.orgrsc.org This method is efficient, avoids the need for metal catalysts or additional oxidants, and proceeds rapidly. rsc.org The regioselectivity is often controlled by the electronic properties of existing substituents and the reaction conditions. researchgate.net For example, base-controlled metalation can direct functionalization to specific positions on chloro-substituted quinolines. researchgate.netamanote.com

Another important method involves the conversion of a hydroxyquinoline to a chloroquinoline. A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). orgsyn.orgchemicalbook.com For example, 7-chloro-4-hydroxyquinoline (B73993) can be effectively converted to 4,7-dichloroquinoline (B193633) by heating with phosphorus oxychloride. orgsyn.orggoogle.com This step is crucial in multi-step syntheses where the hydroxyl group is a precursor to the desired chlorine substituent. chemicalbook.comgoogle.com

Carboxylic Acid Functionalization in Quinoline Synthesis

The introduction and manipulation of the carboxylic acid group at the 3-position are key steps in the synthesis of 6,7-dichloroquinoline-3-carboxylic acid.

Palladium-catalyzed carbonylation represents a powerful method for introducing a carboxyl group onto a heterocyclic ring. youtube.com This process typically involves the reaction of a halo-quinoline with carbon monoxide (CO) in the presence of a palladium catalyst and a nucleophile (like an alcohol to form an ester). youtube.comnih.gov For instance, 3- and 4-substituted quinolin-2(1H)-ones have been synthesized via the palladium-catalyzed carbonylative annulation of 2-iodoanilines with terminal alkynes and CO. nih.gov Chloroform can also serve as a safer alternative source of carbon monoxide in some palladium-catalyzed domino reactions that yield carboxylic acids. organic-chemistry.org

Selective decarboxylation is the removal of a carboxyl group and is often a necessary step in a synthetic sequence. researchgate.net An efficient palladium-catalyzed decarboxylative cross-coupling of quinolin-4(1H)-one-3-carboxylic acids with (hetero)aryl halides has been developed, demonstrating a method to functionalize the 3-position via a carboxylic acid intermediate. nih.govresearchgate.net In some cases, decarboxylation can occur under thermal conditions; for example, heating 7-chloro-4-hydroxyquinoline-3-carboxylic acid in a high-boiling solvent like Dowtherm A leads to its decarboxylation to form 7-chloro-4-hydroxyquinoline. orgsyn.orgnih.gov More recent methods have explored photoredox catalysis for the mild and selective decarboxylation of carboxylic acids. researchgate.netnih.gov

A common and practical route to key dichloroquinoline intermediates, such as 4,7-dichloroquinoline, involves a well-defined multi-step process starting from a substituted aniline. orgsyn.orgchemicalbook.comgoogle.comnih.gov This sequence is illustrative of the strategies that can be adapted for the synthesis of 6,7-dichloroquinoline-3-carboxylic acid.

A representative synthesis of 4,7-dichloroquinoline proceeds as follows:

Condensation and Cyclization: 3-Chloroaniline is reacted with diethyl ethoxymethylenemalonate. The resulting product is then cyclized at high temperature in a solvent like Dowtherm A to form ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. orgsyn.orgchemicalbook.comnih.gov

Hydrolysis (Saponification): The ester is hydrolyzed using an aqueous base, such as sodium hydroxide (B78521), to yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid. orgsyn.orggoogle.comnih.gov

Decarboxylation: The resulting carboxylic acid is heated, often in a high-boiling solvent, to remove the carboxyl group, affording 7-chloro-4-hydroxyquinoline. orgsyn.orgchemicalbook.comgoogle.com

Chlorination: The final step involves treating the 7-chloro-4-hydroxyquinoline with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 4-position with a chlorine atom, yielding the final product, 4,7-dichloroquinoline. orgsyn.orgchemicalbook.comgoogle.com

This sequence highlights a robust pathway where the carboxylic acid group at the 3-position is used to facilitate the formation of the quinoline ring system and is subsequently removed. A similar strategy, starting with 3,4-dichloroaniline, could be envisioned for the synthesis of 6,7-dichloroquinoline (B1590884) precursors.

| Step | Reaction | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Condensation/Cyclization | m-Chloroaniline, Diethyl ethoxymethylenemalonate, Dowtherm A | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | orgsyn.orgnih.gov |

| 2 | Hydrolysis | Sodium hydroxide (aq) | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | orgsyn.orggoogle.com |

| 3 | Decarboxylation | Heat (e.g., in Dowtherm A) | 7-Chloro-4-hydroxyquinoline | orgsyn.orgchemicalbook.com |

| 4 | Chlorination | Phosphorus oxychloride (POCl₃) | 4,7-Dichloroquinoline | orgsyn.orggoogle.com |

Regioselective Functionalization and Derivatization Techniques on the Quinoline Core

Once the dichloroquinoline scaffold is assembled, further modifications may be required. Regioselective functionalization allows for the introduction of additional substituents at specific positions, which is essential for creating analogs or completing the synthesis of complex molecules. mdpi.com

Transition metal-catalyzed C-H activation has become a primary tool for the direct functionalization of quinolines, offering high regioselectivity and step economy. mdpi.com The directing ability of the quinoline nitrogen atom, as well as other substituents on the ring, can be exploited to control the site of reaction. For example, palladium-catalyzed C-2 alkynylation of 2,4-dichloroquinoline (B42001) occurs with high regioselectivity due to the influence of the nitrogen atom. nih.gov

The use of organometallic reagents, such as those based on lithium, magnesium, and zinc, provides another powerful avenue for selective functionalization. bgu.ac.il Directed metalation using TMP (2,2,6,6-tetramethylpiperidyl) bases can achieve regioselective deprotonation, allowing for the subsequent introduction of an electrophile at a specific carbon atom. researchgate.netresearchgate.net For instance, N-oxidation of the quinoline nitrogen can alter the reactivity and direct functionalization to the C2 position. mdpi.com These advanced methods enable the construction of highly functionalized quinoline derivatives that would be difficult to access through classical approaches. amanote.combgu.ac.il

C-H Activation Methodologies for Quinoline Derivatives

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govmdpi.com In the context of quinoline chemistry, transition-metal-catalyzed C-H activation enables the regioselective introduction of various functional groups, providing access to a diverse library of quinoline-containing compounds. nih.gov These methods are significant for synthesizing complex quinoline derivatives that might be challenging to obtain through conventional approaches like the Combes, Friëdlander, or Knorr reactions. nih.gov

Research has demonstrated the utility of various transition metals, including rhodium (Rh), palladium (Pd), and copper (Cu), in catalyzing the C-H functionalization of quinolines, often utilizing quinoline N-oxides as versatile starting materials. nih.gov For instance, rhodium-catalyzed intramolecular C-H functionalization has been effectively used to prepare multicyclic quinoline derivatives. nih.gov This process involves the cyclization of tethered pyridines and quinolines, demonstrating good scope for various substituents. nih.gov

Palladium-catalyzed reactions have been developed for the direct alkylation of quinoline N-oxides with ethers through a dual C-H bond activation mechanism. nih.gov In one study, a Pd(OAc)₂ catalyst, in combination with an oxidant and a phase-transfer catalyst, achieved excellent yields for the N-alkylation of quinoline N-oxides. nih.gov Similarly, various catalytic systems have been explored for C-C bond formation, such as the alkenylation at the C2 position of quinolines. nih.gov

Recent advancements have also focused on developing regioselective methods for the functionalization at other positions of the quinoline ring, such as C8, C2, and C3, under both thermal and photocatalytic conditions. conferenceproceedings.international

Table 1: Examples of C-H Activation Methodologies for Quinoline Derivatives

| Catalyst System | Starting Material | Functionalization Type | Position | Reference |

|---|---|---|---|---|

| [RhCl(coe)₂]₂ / PCy₃·HCl | 2-methylpyridine derivative | Intramolecular Alkylation | ortho (C2) | nih.gov |

| Pd(OAc)₂ / TBHP / TBAB | Quinoline N-oxide | Alkylation with ethers | C2 | nih.gov |

| Rh(III) Catalysis | Quinoline N-oxides | Bromination, Amination | C8 | conferenceproceedings.international |

Vilsmeier-Haack Reactions and Aromatic Nucleophilic Substitutions in Dichloroquinoline Synthesis

The synthesis of substituted dichloroquinolines often involves a combination of cyclization and substitution reactions. The Vilsmeier-Haack reaction and subsequent aromatic nucleophilic substitution (SNAr) are cornerstone methodologies in this field.

The Vilsmeier-Haack reaction, which typically employs a reagent formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a versatile tool for formylation and cyclization. niscpr.res.inijsr.netwikipedia.org It provides a regioselective pathway to synthesize 2-chloro-3-formylquinolines from readily available N-arylacetamides. niscpr.res.in The reaction proceeds via the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile in a cyclization reaction with the N-arylacetamide. wikipedia.org The reaction is generally efficient, though yields can be influenced by the electronic nature of substituents on the N-aryl ring, with electron-donating groups often facilitating the cyclization. niscpr.res.in

Table 2: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Cyclization of N-Arylacetamides

| N-Arylacetamide Substituent | Product | Yield (%) | Reference |

|---|---|---|---|

| H | 2-Chloro-3-formylquinoline | 72 | niscpr.res.in |

| 4-Methyl | 2-Chloro-6-methyl-3-formylquinoline | 78 | niscpr.res.in |

| 4-Methoxy | 2-Chloro-6-methoxy-3-formylquinoline | 82 | niscpr.res.in |

| 4-Chloro | 2,6-Dichloro-3-formylquinoline | 65 | niscpr.res.in |

Once a dichloroquinoline scaffold is formed, aromatic nucleophilic substitution (SNAr) allows for the selective replacement of the chlorine atoms. mdpi.com The regioselectivity of this substitution is governed by the electronic properties of the quinoline ring. In related dichloroheterocycles like 2,4-dichloroquinazolines, theoretical and experimental studies show that the carbon at the 4-position is more electrophilic and thus more susceptible to nucleophilic attack than the carbon at the 2-position. mdpi.comresearchgate.net This principle generally applies to dichloroquinolines, where the C4-chloro substituent is typically more labile. This allows for the sequential and regioselective introduction of nucleophiles. mdpi.com For example, the 4-chloro group in 4-chloro-8-methylquinolin-2(1H)-one can be displaced by various nucleophiles, such as thiourea (B124793) (to form a thione) or hydrazine, while the group at the 2-position might remain intact or require different conditions for substitution. mdpi.com

Green Chemistry Principles in Quinoline Carboxylic Acid Synthesis

The synthesis of quinoline carboxylic acids is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by using safer solvents, renewable materials, and more efficient processes. ijpsjournal.comresearchgate.net Traditional methods often rely on harsh conditions and hazardous reagents, prompting the development of more sustainable alternatives. ijpsjournal.comresearchgate.net

One prominent green strategy is the use of multicomponent reactions (MCRs), which combine multiple starting materials in a single step, enhancing efficiency and reducing waste. researchgate.net A modified Doebner hydrogen transfer reaction has been developed as a one-pot MCR to produce 4-quinoline carboxylic acids from an aryl aldehyde, an amine, and pyruvate. researchgate.net This method utilizes a dual green solvent system of water and ethylene (B1197577) glycol with p-toluenesulfonic acid (p-TSA) as a catalyst, offering mild conditions and excellent conversion rates. researchgate.net

The use of alternative energy sources is another key aspect of green synthesis. Microwave-assisted synthesis, for example, can dramatically shorten reaction times and improve yields. mdpi.com The Friedländer synthesis of quinolines has been successfully performed under microwave irradiation using Nafion NR50, a reusable solid acid catalyst, in ethanol. mdpi.com Ultrasound-assisted synthesis has also been shown to accelerate reaction rates and improve yields in quinoline synthesis. ijpsjournal.com

Furthermore, the choice of catalyst and solvent is critical. Formic acid has been explored as a renewable and biodegradable catalyst for the direct synthesis of quinolines. ijpsjournal.com Photocatalysis using visible light and environmentally benign catalysts like titanium dioxide (TiO₂) represents another frontier, enabling aerobic dehydrogenation reactions under mild and green conditions. organic-chemistry.org

Table 3: Comparison of Green Synthetic Methods for Quinoline Carboxylic Acids and Derivatives

| Method | Catalyst/Reagent | Solvent/Conditions | Key Green Advantages | Reference |

|---|---|---|---|---|

| Modified Doebner Reaction | p-Toluenesulfonic acid (p-TSA) | Water/Ethylene glycol | One-pot MCR, mild conditions, green solvents, high conversion. | researchgate.net |

| Friedländer Synthesis | Nafion NR50 (solid acid) | Ethanol / Microwave irradiation | Reusable catalyst, reduced reaction time, energy efficiency. | mdpi.com |

| Doebner-von Miller Reaction | Formic Acid | Not specified | Renewable and biodegradable catalyst. | ijpsjournal.com |

| Dehydrogenation | Titanium dioxide (TiO₂) | Visible light, O₂ (air) | Use of visible light, green oxidant, inexpensive catalyst. | organic-chemistry.org |

Molecular Design and Derivatization of 6,7 Dichloroquinoline 3 Carboxylic Acid

Systematic Modification of the 6,7-Dichloroquinoline (B1590884) Core

The systematic modification of the 6,7-dichloroquinoline core is a key strategy for diversifying the chemical space around this scaffold. The chlorine substituents at the 6- and 7-positions, while stable, can be replaced or can influence the reactivity of other positions on the quinoline (B57606) ring. More commonly, other positions on the ring are targeted for functionalization.

Furthermore, the fundamental synthesis of the quinoline ring itself, through classic methods like the Pfitzinger or Doebner-von Miller reactions, can be adapted to incorporate diversity from the outset by using substituted anilines or other precursors. nih.gov For example, the Vilsmeier-Haack reaction, used to produce 2-chloro-3-carbaldehyde quinolines from acetanilides, serves as a precursor step to the corresponding carboxylic acid and allows for variation in the starting materials. researchgate.netlookchem.com

Synthesis of Novel Halogenated Quinoline Carboxamides and Carbonitriles

The carboxylic acid group at the 3-position is a prime site for derivatization, most notably through its conversion to amides and nitriles.

Quinoline Carboxamides: The synthesis of quinoline-3-carboxamides (B1200007) is reliably achieved by coupling the carboxylic acid with a diverse range of primary or secondary amines. This amidation is typically facilitated by peptide coupling agents. Common reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA). researchgate.netlookchem.com The reaction involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine to form the stable amide bond. This method is highly versatile, allowing for the introduction of a wide variety of substituents on the amide nitrogen, which is crucial for modulating the molecule's biological activity and physical properties. researchgate.netnih.govmdpi.com

| Starting Acid | Amine | Coupling Reagents | Product | Yield (%) | Reference |

| Substituted quinoline-3-carboxylic acid | Substituted arylamine | EDC, HOBt, TEA | 2-Chloro-6-methyl-N-(aryl)quinoline-3-carboxamide | Not specified | lookchem.com |

| Quinoline-6-carboxylic acid | Various amines | BOP, TEA | Quinoline-6-carboxamide derivatives | 62-88 | researchgate.net |

| 2-Chloroquinoline-4-carboxylic acid | Various amines | BOP, TEA | 2-Chloroquinoline-4-carboxamide derivatives | 65-89 | researchgate.net |

Quinoline Carbonitriles: While the direct conversion of 6,7-dichloroquinoline-3-carboxylic acid to the corresponding carbonitrile is less commonly documented in dedicated studies, general organic synthesis principles apply. The most standard route proceeds through the primary amide. The 6,7-dichloroquinoline-3-carboxamide, formed by reacting the acid with ammonia, can be subsequently dehydrated using a variety of reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) to yield the 6,7-dichloroquinoline-3-carbonitrile.

Incorporation of Diverse Functional Groups for Structure-Activity Modulation in Quinoline Analogs

The derivatization of the 6,7-dichloroquinoline-3-carboxylic acid scaffold is driven by the need to modulate its biological and chemical properties. Structure-activity relationship (SAR) studies explore how the introduction of different functional groups impacts the molecule's function.

Research on related quinoline-3-carboxamides has shown that the electronic properties of substituents play a critical role. nih.govresearchgate.net SAR studies have suggested that the presence of electron-donating groups on the N-aryl moiety of the carboxamide can be important for cytotoxic activity against certain cancer cell lines. nih.govresearchgate.net For example, in one study, a methoxy (B1213986) group at the para position of the N-phenyl ring resulted in the most potent compound in the series. mdpi.com

Furthermore, substitutions on the quinoline core itself have a measurable impact on the electronic environment of the entire molecule. In a study of 2-chloro-6-substituted-quinoline-3-carboxamides, it was demonstrated that the nature of the substituent at the C-6 position (e.g., -CH₃ vs. -Cl vs. -F) systematically influences the ¹³C NMR chemical shifts of the C-5 and C-7 carbons, indicating a clear modulation of the ring's electron density. lookchem.com This ability to fine-tune the electronic character of the scaffold is fundamental to rational drug design.

| Compound Class | Modification | Observation | Implication | Reference |

| Quinoline-3-carboxamides | Introduction of electron-donating groups on N-aryl ring | Increased cytotoxicity in cancer cell lines | Electronic properties are key for biological activity | nih.govmdpi.com |

| 2-Chloro-N-(4-substitutedphenyl)-6-methylquinoline-3-carboxamides | Varied substituent at C-6 (e.g., CH₃, Cl, F) | Altered ¹³C NMR chemical shifts at C-5 and C-7 | Substituents on the quinoline core modulate electron distribution | lookchem.com |

Stereochemical Considerations in Quinoline Analog Design

Stereochemistry is a critical aspect of molecular design, as the three-dimensional arrangement of atoms can profoundly affect a molecule's interaction with biological targets. When designing analogs of 6,7-dichloroquinoline-3-carboxylic acid, introducing chiral centers can lead to enantiomers or diastereomers with distinct properties.

Chirality can be introduced by using chiral amines in the synthesis of carboxamides or by modifying the quinoline core with chiral side chains. The separation of these stereoisomers is essential for evaluating their individual activities. A common method for resolving racemic carboxylic acids is to form diastereomeric amide derivatives by reacting them with a chiral auxiliary, such as (1R,2R)-1,2-diaminocyclohexane. acs.org These diastereomers can then be separated using standard chromatographic techniques like HPLC. tcichemicals.com

Studies on related quinoline-based oligoamide foldamers have shown that a single chiral group at the end of a chain can induce a preferred helical direction (left-handed or right-handed) in the entire molecule. acs.org The specific stereocenter (R or S) dictates the resulting helicity, which can be determined by X-ray crystallography. acs.org This demonstrates that even a distant chiral center can impose a specific three-dimensional conformation on a quinoline-based structure, a principle that is highly relevant when designing molecules intended to fit into specific chiral binding pockets of proteins or enzymes. The synthesis of novel chiral derivatizing reagents based on quinoline carboxylic acids further underscores the importance of stereochemistry in this class of compounds. researchgate.net

Mechanistic Insights into the Biological Activities of 6,7 Dichloroquinoline 3 Carboxylic Acid and Its Derivatives

Antimicrobial and Antiparasitic Efficacy Studies

The quinoline (B57606) scaffold is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a wide spectrum of biological activities. Dichloroquinoline compounds, in particular, have been the subject of extensive research for their potential as antimicrobial and antiparasitic agents.

Inhibition of Bacterial Strains and Plasmodium Species

Derivatives of dichloroquinoline have shown notable efficacy against various bacterial pathogens. In a study evaluating 6,8-disubstituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, the 6,8-difluoro analog demonstrated moderate antibacterial activity. nih.gov Further research into novel 7-chloroquinoline (B30040) derivatives revealed that compounds such as 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde possess good activity against Escherichia coli. researchgate.net Additionally, 2,7-dichloroquinoline-3-carbonitrile (B119050) was effective against Staphylococcus aureus and Pseudomonas aeruginosa, while 7-chloro-2-methoxyquinoline-3-carbaldehyde showed good activity against Streptococcus pyogenes. researchgate.net Molecular docking studies suggest that these compounds may exert their antibacterial effect by binding to enzymes like E. coli DNA gyrase B. researchgate.net

In the realm of antiparasitic research, quinoline derivatives are historically significant, with chloroquine (B1663885) being a well-known antimalarial drug. nih.gov Hybrids incorporating a 7-chloroquinoline moiety have been synthesized and tested against Plasmodium falciparum, the parasite responsible for malaria. nih.govresearchgate.net For instance, hybrids of 4-aminoquinoline (B48711) and triazolopyrimidine have shown potent activity against the dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme in P. falciparum, which is crucial for the parasite's genetic material replication. nih.gov Studies on N-(7-chloroquinolin-4-yl)alkyldiamines and other 4,7-dichloroquinoline (B193633) derivatives have reported significant anti-plasmodial activity, with some compounds showing greater potency than chloroquine against resistant strains. researchgate.netnih.gov The mechanism often involves the inhibition of beta-hematin formation, which is essential for the parasite's detoxification process within red blood cells. mdpi.com

Mosquitocidal Applications of Dichloroquinoline Analogs

Beyond treating parasitic infections, research has explored the use of dichloroquinoline analogs in vector control. The compound 4,7-dichloroquinoline has demonstrated significant larvicidal and pupicidal properties against key mosquito vectors, including Anopheles stephensi (a malaria vector) and Aedes aegypti (a dengue vector). nih.govresearchgate.net Studies have shown that 4,7-dichloroquinoline is highly toxic to the developmental stages of these mosquitoes. nih.govchemicalbook.com The lethal concentration (LC₅₀) values indicate high toxicity, for instance, ranging from 4.408 µM/mL for first instar larvae to 7.958 µM/mL for pupae of An. stephensi. nih.govchemicalbook.com This mosquitocidal potential presents a promising avenue for developing environmentally conscious methods to control the spread of mosquito-borne diseases. nih.gov

Enzymatic Inhibition and Metabolic Pathway Modulation

The biological effects of 6,7-dichloroquinoline-3-carboxylic acid and its analogs are often rooted in their ability to interfere with critical enzymatic processes and metabolic pathways essential for pathogen and cell survival.

Dihydroorotate Dehydrogenase Inhibition by Quinoline Carboxylic Acids

A primary molecular target for quinoline carboxylic acids is the enzyme Dihydroorotate Dehydrogenase (DHODH). nih.govbohrium.com This enzyme is a crucial player in the de novo pyrimidine (B1678525) biosynthesis pathway, which is vital for the production of nucleotides required for DNA and RNA synthesis. acs.org By inhibiting DHODH, these compounds can deplete the pyrimidine pool, leading to an arrest of the cell cycle in the S-phase and ultimately halting cell proliferation. nih.govacs.org This mechanism is the basis for the development of therapies for a range of diseases, including parasitic infections like malaria and cancer. nih.govacs.orgresearchgate.net

Structural studies have revealed that quinoline carboxylic acid inhibitors, such as the well-known brequinar, bind within a hydrophobic channel of the DHODH enzyme, which is the proposed binding site for ubiquinone. nih.gov The carboxylic acid group is essential for this interaction, as it typically forms a salt bridge with a key arginine residue (R136) in the enzyme's active site. nih.gov The quinoline core itself engages in hydrophobic interactions with various residues within this channel. nih.gov The potency of these inhibitors can be modulated by substitutions on the quinoline ring, which can form additional electrostatic interactions, such as water-mediated hydrogen bonds. nih.gov

Antiproliferative and Anticancer Mechanisms

The antiproliferative activity of quinoline derivatives, including those related to 6,7-dichloroquinoline-3-carboxylic acid, is a significant area of cancer research. arabjchem.org The inhibition of DHODH is a key mechanism, as cancer cells have a high demand for nucleotides to sustain their rapid growth. bohrium.com

Beyond DHODH inhibition, some quinoline-3-carboxylic acid derivatives are believed to exert their anticancer effects by acting as DNA minor groove-binding agents. researchgate.net This interaction can lead to DNA condensation or damage, ultimately inducing apoptosis (programmed cell death), which has been confirmed by observations of nuclear blebbing in fluorescence microscopy studies. researchgate.net

Numerous studies have evaluated the cytotoxic potential of quinoline carboxylic acids against various cancer cell lines. Derivatives have shown micromolar inhibition against breast cancer (MCF-7), chronic myelogenous leukemia (K562), lung cancer (A549), and melanoma (A375) cell lines. bohrium.comnih.goveurekaselect.comnih.gov Researchers have also focused on modifying the pKa value of these acidic compounds to enhance their selective absorption into the acidic microenvironment of tumor tissues, thereby increasing their targeted efficacy while minimizing effects on non-cancerous cells. nih.goveurekaselect.com

Anti-inflammatory and Antioxidant Potential

Quinoline derivatives have demonstrated significant potential as both anti-inflammatory and antioxidant agents. arabjchem.orgresearchgate.netmdpi.com Studies on various dichloro-4-quinolinol-3-carboxylic acids, which are structurally similar to the title compound, have shown potent antioxidant capabilities. nih.gov For example, 5,7-dichloro-4-quinolinol-3-carboxylic acid was found to be highly effective at scavenging various free radicals, including the ABTS cation radical and DPPH radical. nih.gov Meanwhile, 6,8-dichloro-4-quinolinol-3-carboxylic acid showed the highest efficacy in protecting methyl linoleate (B1235992) from oxidation, and both 5,8- and 6,8-dichloro analogs efficiently protected DNA from hydroxyl radical-mediated oxidative damage. nih.gov

The antioxidant activity of chloroquinoline analogs is further supported by research on 7-chloroquinoline derivatives. researchgate.net Specifically, 2,7-dichloroquinoline-3-carbonitrile and 2,7-dichloroquinoline-3-carboxamide displayed strong radical scavenging activity against DPPH, with IC₅₀ values of 2.17 and 0.31 µg/mL, respectively. researchgate.net

In terms of anti-inflammatory action, quinoline-3-carboxylic acid derivatives have shown "impressively appreciable" affinities in mitigating inflammation in cellular models, such as lipopolysaccharide (LPS)-induced inflammation in macrophages. nih.govresearchgate.net Other 7-chloroquinoline derivatives have also been reported to possess both antinociceptive and anti-inflammatory properties in vivo. rsc.org The mechanism for some of these compounds may involve nitric oxide (NO) scavenging, as demonstrated by certain 7-chloroquinoline-1,2,3-triazoyl carboxylates. scielo.br

Exploration of Other Noteworthy Biological Activities of Quinoline Derivatives (e.g., Antiviral, Anti-HIV, Anti-tuberculosis)

The quinoline scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities beyond its well-known antimalarial properties. Extensive research has highlighted the potential of quinoline derivatives as potent antiviral, anti-HIV, and anti-tuberculosis agents. While specific studies on the biological activities of 6,7-Dichloroquinoline-3-carboxylic acid are not extensively documented in publicly available research, the broader class of quinoline derivatives has shown significant promise in these therapeutic areas.

Antiviral Activity:

Quinoline derivatives have emerged as a significant class of compounds with broad-spectrum antiviral activity. acs.orgnih.gov They have been found to be effective against a variety of viruses, including Zika virus, enterovirus, herpes virus, Ebola virus, and coronaviruses. acs.orgnih.gov For instance, a series of 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have demonstrated the ability to inhibit the replication of the Zika virus (ZIKV). acs.org Certain derivatives within this series were found to reduce ZIKV RNA production, with activity comparable to the known antimalarial drug, mefloquine (B1676156). acs.org

Furthermore, several quinoline analogues, traditionally used as antimalarials, have exhibited potent in vitro activity against a range of coronaviruses, including SARS-CoV-1 and SARS-CoV-2. researchgate.net Compounds such as chloroquine and hydroxychloroquine (B89500) were identified as the most potent, with effective concentrations in the low micromolar range. researchgate.net Their mechanism of action is thought to involve interference with viral entry at a post-attachment stage. researchgate.net A novel quinoline-based drug candidate, Jun13296, has also shown promise as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro), demonstrating both antiviral and anti-inflammatory effects in preclinical models.

Anti-HIV Activity:

The quinoline nucleus is a key component in the development of anti-HIV agents. pomais.commsu.edu Quinolone derivatives, in particular, have shown promising in vitro and in vivo anti-HIV properties. epa.gov A notable success in this area is the FDA-approved drug elvitegravir, a quinolone integrase inhibitor used in the treatment of HIV infection. epa.govwikipedia.org This demonstrates the potential of the quinoline scaffold in developing effective antiretroviral therapies.

Researchers have synthesized and screened various quinoline derivatives for their anti-HIV activity, targeting different stages of the viral life cycle. For example, a series of quinoline–1,2,3-triazole–aniline (B41778) hybrids have been synthesized and evaluated for their in vitro activity against HIV-1. benthamdirect.com Several of these compounds exhibited potent inhibitory activity, with one compound, 11h , being nine-fold more active than the reference drug, azidothymidine (AZT). benthamdirect.com Molecular docking studies suggest that these compounds may act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Another study focused on 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl)thiophene-2-sulfonamide, which showed promising anti-HIV activity against both HIV-1 and HIV-2. nih.gov

Anti-tuberculosis Activity:

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and quinoline derivatives represent a promising class of compounds for the development of new anti-TB drugs. wikipedia.orgumass.edu The quinoline ring is a core structural feature of bedaquiline, a diarylquinoline that is a clinically important drug for the treatment of multidrug-resistant TB (MDR-TB). wikipedia.org Bedaquiline functions by a novel mechanism, inhibiting mycobacterial ATP synthase. benthamdirect.com

Inspired by the success of bedaquiline, numerous studies have focused on synthesizing and evaluating new quinoline derivatives for their anti-tuberculosis activity. wikipedia.org For instance, a series of quinoline–1,2,3-triazole–aniline hybrids, which also showed anti-HIV activity, were tested against the H37Rv strain of M. tuberculosis. benthamdirect.com One of the compounds, 11h , displayed moderate activity. benthamdirect.com In another study, the combination of quinoline and thiosemicarbazide (B42300) pharmacophores led to the synthesis of compounds with significant activity against the M. tuberculosis H37Rv strain, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. domyown.com Molecular docking studies for one of the potent compounds from this series suggested that it might act by inhibiting the KatG protein of M. tuberculosis. domyown.com

Table 1: Examples of Biologically Active Quinoline Derivatives

| Compound Name | Biological Activity | Research Findings |

| 2,8-bis(trifluoromethyl)quinoline derivatives | Antiviral (Zika Virus) | Reduced ZIKV RNA production, with some derivatives showing activity similar to mefloquine. acs.org |

| Chloroquine and Hydroxychloroquine | Antiviral (Coronaviruses) | Potent in vitro activity against SARS-CoV-1 and SARS-CoV-2, interfering with viral entry. researchgate.net |

| Jun13296 | Antiviral (SARS-CoV-2) | Inhibits the papain-like protease (PLpro) and shows both antiviral and anti-inflammatory effects. |

| Elvitegravir | Anti-HIV | FDA-approved quinolone integrase inhibitor for the treatment of HIV infection. epa.govwikipedia.org |

| Quinoline–1,2,3-triazole–aniline hybrid (11h) | Anti-HIV, Anti-tuberculosis | Showed potent in vitro anti-HIV-1 activity, being more active than AZT. benthamdirect.com Also displayed moderate activity against M. tuberculosis. benthamdirect.com |

| 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide | Anti-HIV | Demonstrated anti-HIV activity against both HIV-1 and HIV-2. nih.gov |

| Bedaquiline | Anti-tuberculosis | A clinically important diarylquinoline drug for treating MDR-TB by inhibiting ATP synthase. benthamdirect.comwikipedia.org |

| Quinoline-thiosemicarbazide hybrids | Anti-tuberculosis | Exhibited significant activity against M. tuberculosis H37Rv, potentially by inhibiting the KatG protein. domyown.com |

Potential Applications in Agricultural Chemistry as Herbicides

The quinoline structural motif is not only significant in medicinal chemistry but also holds considerable potential in the field of agricultural chemistry, particularly in the development of herbicides. While specific herbicidal activity for 6,7-Dichloroquinoline-3-carboxylic acid has not been reported in the reviewed literature, several other quinoline carboxylic acid derivatives have been successfully commercialized as herbicides. wikipedia.orgresearchgate.net

The development of quinoline-based herbicides provides an important avenue for discovering new active molecules for crop protection. acs.orgnih.gov These compounds can offer novel modes of action, which is crucial for managing the growing problem of herbicide-resistant weeds.

Two of the most well-known examples of quinoline-based herbicides are quinclorac (B55369) and quinmerac (B26131) .

Quinclorac:

Quinclorac, chemically known as 3,7-dichloroquinoline-8-carboxylic acid , is a selective herbicide used for the post-emergence control of various grass and broadleaf weeds in crops such as rice, as well as in turfgrass. wikipedia.orgnih.gov It is particularly effective against crabgrass. wikipedia.org Quinclorac acts as a synthetic auxin, a class of herbicides that mimic the effects of the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants. msu.eduumass.edu Symptoms in broadleaf weeds include twisting and curling of stems and leaves, while susceptible grasses exhibit stunting, chlorosis, and necrosis. umass.edu The mode of action of quinclorac is considered to be a new class of highly selective auxin-like activity. msu.edu

Quinmerac:

Quinmerac is another quinoline carboxylic acid derivative used as a herbicide. It is known to be highly mobile in soil. voluntaryinitiative.org.uk Due to this mobility, care must be taken during its application to prevent contamination of water sources. voluntaryinitiative.org.uk It is often used in combination with other herbicides to broaden the spectrum of weed control. voluntaryinitiative.org.uk

The success of quinclorac and quinmerac underscores the potential of the quinoline carboxylic acid scaffold in developing effective and selective herbicides. Research in this area continues, with a focus on synthesizing new derivatives and evaluating their herbicidal efficacy against a range of problematic weeds. acs.orgbenthamdirect.com The structural modifications of the quinoline ring, including the position and nature of substituents, play a crucial role in determining the herbicidal activity and crop selectivity. acs.org

Table 2: Quinoline-Based Herbicides

| Compound Name | Chemical Name | Application | Mode of Action |

| Quinclorac | 3,7-dichloroquinoline-8-carboxylic acid | Selective herbicide for controlling grass and broadleaf weeds in rice and turf. wikipedia.orgnih.gov | Synthetic auxin, leading to uncontrolled growth in susceptible weeds. msu.eduumass.edu |

| Quinmerac | Not specified in search results | Herbicide, often used in combination with other active ingredients. voluntaryinitiative.org.uk | Not specified in search results |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlations between Structural Features and Biological Efficacy

The efficacy of quinoline-based compounds is not arbitrary; it is a direct consequence of the arrangement and nature of their constituent atoms and functional groups. Studies on various quinoline (B57606) carboxylic acid analogs have identified key regions where modifications can drastically alter biological activity. For inhibitors of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a target for some anticancer drugs, three principal regions of the quinoline carboxylic acid scaffold are critical: the C2 position, the C4-carboxylic acid group (analogous to the C3-carboxylic acid in the subject compound), and the benzo portion of the quinoline ring. nih.govaminer.cn

The introduction of halogen atoms, particularly chlorine, into a molecular structure is a common strategy in medicinal chemistry to modulate biological activity. The presence and positioning of the two chlorine atoms at the C-6 and C-7 positions of the quinoline ring in 6,7-dichloroquinoline-3-carboxylic acid have a profound influence on its physicochemical properties and, consequently, its interaction with biological targets.

The chlorine atom acts as a significant modulator of activity. eurochlor.org Its high electronegativity polarizes the carbon-chlorine bond, which can withdraw electrons from other parts of the molecule (a negative inductive or -I effect). eurochlor.org This electronic influence can alter the acidity of nearby functional groups and the basicity of the quinoline nitrogen. Furthermore, the non-bonding electron pairs of chlorine can donate into the pi-system of the aromatic ring (a positive mesomeric or +M effect), influencing electron density at specific positions. eurochlor.org

The carboxylic acid group at the C-3 position is a cornerstone of the molecule's biological activity, primarily through its ability to form critical hydrogen bonds and salt bridges with biological targets. Research on a wide array of quinoline carboxylic acids has established the importance of this functional group.

In a comprehensive structure-activity relationship study of quinoline-4-carboxylic acid analogs as inhibitors of L1210 dihydroorotate dehydrogenase, a "strict requirement" for the carboxylic acid at that position was identified. nih.govaminer.cn This suggests that the anionic carboxylate form is essential for anchoring the molecule within the enzyme's active site. Similarly, in-silico studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives as DNA-targeting agents revealed that the carbonyl group of the carboxylic acid acts as a hydrogen bond donor/acceptor, forming interactions with adenine (B156593) and guanine (B1146940) base pairs in the DNA minor groove. researchgate.netnih.gov

The importance of the carboxylic acid is further supported by studies on quinoline-based receptors, which demonstrate that the quinoline ring nitrogen and the carboxylic acid group are key to the binding process. nih.gov However, the contribution of the carboxylic acid can be context-dependent. In one study on antimalarial 4-oxo-3-carboxyl quinolones, the replacement of a 3-carboxyl ester with a 3-carboxylic acid led to a complete loss of activity, indicating that for some targets, the ester may be preferred or that the parent acid has poor cell permeability in that specific context. nih.gov This highlights the nuanced role of the carboxylic acid moiety, which, while often crucial for binding, must be considered in the context of the specific biological target and system.

The benzo portion of the quinoline scaffold, which in this case is substituted with chlorine atoms at positions 6 and 7, is a critical region for modulating biological activity. Substitutions on this ring system can influence the molecule's electronic properties, solubility, and steric fit within a receptor's binding pocket.

Studies on Brequinar, an anticancer drug candidate, and its analogs have confirmed that appropriate substitutions on the benzo portion of the quinoline ring are essential for inhibitory activity against dihydroorotate dehydrogenase. nih.govaminer.cn The specific substitution pattern can have a dramatic effect on potency. For example, in a series of antimalarial quinolones, a 7-methoxy substituted compound was found to be significantly more potent than its 5-methoxy substituted counterpart, demonstrating the sensitivity of activity to the substituent's position on the benzo ring. nih.gov In another example of anticancer agents, indole-quinoline derivatives with a methyl group at the C-5 position of the quinoline ring showed more potent activity than those with the methyl group at the C-6 position. biointerfaceresearch.com

The 6,7-dichloro substitution pattern is a deliberate choice to leverage the combined electronic and steric effects of two halogen atoms. This pattern is known to influence the activity of various heterocyclic drugs. The electron-withdrawing nature of the chlorine atoms can enhance the acidity of the carboxylic acid and modulate the pKa of the quinoline nitrogen, which can be critical for receptor interaction and cell selectivity.

Ligand-Target Interactions and Binding Affinity Studies

Molecular docking and binding affinity studies provide a detailed view of how 6,7-dichloroquinoline-3-carboxylic acid and its analogs interact with their biological targets at an atomic level. These studies reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that anchor the ligand in the active site and determine its inhibitory potency.

For example, detailed interaction studies of quinoline-3-carboxylic acid derivatives with DNA show that they bind to the A/T-rich minor groove. nih.gov The binding is stabilized by crucial hydrogen bonds between the ligand and the DNA base pairs. nih.gov

In the context of enzyme inhibition, molecular docking of a related 6,8-dichloroquinoline-4-carboxylic acid derivative into the Leishmania major N-myristoyltransferase (LmNMT) active site showed stable binding. nih.gov Key interactions were observed with specific amino acid residues, demonstrating how the substituted quinoline scaffold fits within the target. nih.gov Similarly, docking studies of quinoline derivatives into the P2X7 receptor have shown hydrogen bonding between the quinoline nitrogen and the side chain of a lysine (B10760008) residue (Lys630), contributing favorably to the binding affinity. nih.gov

The table below summarizes key interactions identified in molecular modeling studies for various quinoline carboxylic acid derivatives, illustrating the types of bonds formed with their respective biological targets.

| Derivative Class | Biological Target | Key Interacting Residues/Moieties | Type of Interaction | Reference(s) |

| 2,4-Disubstituted quinoline-3-carboxylic acid | DNA Minor Groove | Adenine, Guanine | Hydrogen Bonding | researchgate.net, nih.gov |

| 6,8-Dichloroquinoline-4-carboxylic acid analog | Leishmania NMT | Tyr217, Phe90, Tyr345 | Hydrophobic, Pi-stacking | nih.gov |

| Quinoline-6-carboxylic acid derivative | P2X7 Receptor | Lys630 | Hydrogen Bonding | nih.gov |

| 3-Quinoline carboxylic acid derivatives | Protein Kinase CK2 | Not specified | Not specified | nih.gov |

This table is representative of interactions found for the quinoline carboxylic acid class of compounds.

Modulation of Selectivity through Physicochemical Parameters (e.g., pKa Value Optimization for Cancer Cell Selectivity)

A significant challenge in cancer therapy is achieving selectivity, where a drug preferentially affects cancer cells over healthy cells. One sophisticated strategy for achieving this involves modulating the physicochemical properties of the drug, such as its acid dissociation constant (pKa), to exploit the unique microenvironment of tumors.

The microenvironment of solid tumors is often more acidic (lower pH) than that of normal tissues. This physiological difference can be exploited by designing weakly acidic drugs. nih.goveurekaselect.com Quinoline-3-carboxylic acids are ideal candidates for this approach. By converting a parent ester compound (which is more readily absorbed by all cells) into its corresponding carboxylic acid, selectivity can be dramatically enhanced. nih.goveurekaselect.com

The underlying principle is based on the ionization state of the carboxylic acid group. nih.goveurekaselect.com

In Normal Tissue (Physiological pH ~7.4): At this pH, which is well above the pKa of the carboxylic acid, the molecule will exist predominantly in its ionized (deprotonated) carboxylate form. This charged form is generally less able to passively diffuse across cell membranes, thus limiting its uptake by healthy cells. nih.goveurekaselect.com

In Acidic Tumor Tissue (pH < 7.0): In the lower pH environment of a tumor, the equilibrium shifts towards the protonated, unionized (neutral) form of the carboxylic acid. This nonpolar form is more lipophilic and can more easily cross the cell membrane, leading to a higher intracellular concentration of the drug specifically within cancer cells. nih.goveurekaselect.com

This pKa-based strategy was successfully demonstrated with 2,4-disubstituted quinoline-3-carboxylic acid derivatives, which exhibited higher selectivity and potency against cancer cells compared to their ester parent compounds. nih.goveurekaselect.com This approach effectively turns the compound into a "smart" agent that activates in the target environment, thereby reducing potential side effects on normal tissues and improving the therapeutic window.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 6,7-Dichloroquinoline-3-carboxylic acid, these calculations can predict its geometry, vibrational frequencies, and electronic characteristics, offering insights into its stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to quinoline (B57606) compounds to determine their optimized molecular geometry and to predict their vibrational spectra dergipark.org.trresearchgate.net.

Geometry Optimization: DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the most stable conformation of 6,7-Dichloroquinoline-3-carboxylic acid dergipark.org.tr. These calculations provide precise bond lengths, bond angles, and dihedral angles. For similar chloroquinoline molecules, DFT has been shown to produce geometrical parameters that are in good agreement with experimental data obtained from X-ray crystallography researchgate.net. The planarity of the quinoline ring system is a key feature that is confirmed by these calculations.

Vibrational Analysis: The vibrational frequencies of 6,7-Dichloroquinoline-3-carboxylic acid can be calculated using DFT. These theoretical spectra can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes to specific molecular motions, such as C-H stretching, C=C bending, and the vibrations of the carboxylic acid group dergipark.org.tr.

Quantum chemical calculations can also provide a set of descriptors that help to understand the chemical reactivity of 6,7-Dichloroquinoline-3-carboxylic acid. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Energy (I) and Electron Affinity (A): These can be approximated using the energies of the HOMO and LUMO, respectively, through Koopmans' theorem.

Electronegativity (χ), Chemical Hardness (η), and Global Softness (S): These global reactivity descriptors can be calculated from the ionization energy and electron affinity.

Electrophilicity Index (ω): This index, introduced by Parr, quantifies the ability of a molecule to accept electrons.

Condensed Fukui Function: This local reactivity descriptor is used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For quinoline derivatives, the Fukui function can pinpoint specific atoms that are more susceptible to chemical reactions.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Energy (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The inverse of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity of a species to accept electrons. |

The aromaticity of the quinoline ring system in 6,7-Dichloroquinoline-3-carboxylic acid can be quantified using geometry-based aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and its extension, the Harmonic Oscillator Model of Electron Delocalization (HOMED). These indices are calculated from the experimental or theoretical bond lengths and provide a measure of the degree of π-electron delocalization, a key feature of aromatic systems researchgate.netnih.govmdpi.com.

The HOMA index is defined as:

HOMA = 1 - [α/n * Σ(Ropt - Ri)2]

where:

n is the number of bonds in the ring.

α is a normalization constant.

Ropt is the optimal bond length for an aromatic system.

Ri is the actual bond length.

For quinoline derivatives, separate HOMA/HOMED values can be calculated for the benzene (B151609) and pyridine (B92270) rings, providing insight into the influence of substituents on the aromaticity of each ring mdpi.com. Studies on quinoline derivatives have shown that the aromaticity of the pyridine-type ring can be more sensitive to substitution and more critical for certain biological activities mdpi.com.

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or nucleic acid nih.govfortunejournals.comnih.govnih.govmdpi.combiointerfaceresearch.com. These methods are instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.

For 6,7-Dichloroquinoline-3-carboxylic acid, molecular docking could be employed to predict its binding mode within the active site of a target protein. The docking process involves generating a multitude of possible conformations of the ligand within the binding site and scoring them based on their steric and electrostatic complementarity to the receptor. Docking studies on similar quinoline derivatives have been performed against various targets, including enzymes and receptors implicated in cancer and infectious diseases nih.govmdpi.com.

Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the system, allowing for the analysis of conformational changes, intermolecular interactions, and the calculation of binding free energies.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) Profiles

In silico ADME-Tox prediction is a crucial step in the early stages of drug development, as it helps to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures semanticscholar.orgnih.govmdpi.com. Various computational models are available to predict the ADME-Tox properties of a molecule based on its structure.

For 6,7-Dichloroquinoline-3-carboxylic acid, a range of ADME-Tox parameters can be predicted:

Absorption: Parameters such as intestinal absorption, oral bioavailability, and Caco-2 cell permeability can be estimated.

Distribution: Predictions can be made for plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: The likelihood of metabolism by cytochrome P450 enzymes can be assessed.

Excretion: The probable routes of elimination from the body can be predicted.

Toxicity: A variety of toxicological endpoints can be evaluated, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).

| ADME-Tox Property | Predicted Value/Classification for Similar Quinolines | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Good absorption from the gastrointestinal tract. |

| Oral Bioavailability | Good | Fraction of the drug that reaches systemic circulation. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Ability to cross into the central nervous system. |

| CYP450 Inhibition | Potential inhibitor of some isoforms | Risk of drug-drug interactions. |

| Ames Mutagenicity | Likely non-mutagenic | Indicates potential to cause genetic mutations. |

| hERG Inhibition | Potential for inhibition | Risk of cardiotoxicity. |

Investigation of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding) in Quinoline Crystal Structures

In the crystal structure of quinclorac (B55369), two primary types of intermolecular interactions are observed:

π-π Stacking: The planar quinoline rings of adjacent molecules engage in π-π stacking interactions, with an interplanar distance of approximately 3.31 Å nih.govresearchgate.net. This type of interaction is a significant stabilizing force in the crystal packing of aromatic molecules.

Hydrogen Bonding: The carboxylic acid group participates in O-H···N hydrogen bonding between molecules, linking them into supramolecular architectures nih.govresearchgate.net. Specifically, the hydroxyl group of the carboxylic acid donates a hydrogen bond to the nitrogen atom of the quinoline ring of a neighboring molecule.

It is highly probable that 6,7-Dichloroquinoline-3-carboxylic acid would exhibit similar intermolecular interactions in its crystal structure, with π-π stacking of the quinoline rings and hydrogen bonding involving the carboxylic acid group and the quinoline nitrogen atom being the dominant forces in its solid-state assembly. The precise arrangement and geometry of these interactions would, of course, depend on the specific crystal packing adopted by the molecule.

Chemical Bonding Analysis of Quinoline-Metal Complexes

A comprehensive understanding of the chemical bonding in metal complexes of 6,7-dichloroquinoline-3-carboxylic acid is crucial for elucidating their structure-property relationships. While specific experimental crystallographic or in-depth computational studies on the metal complexes of this particular ligand are not extensively documented in publicly available literature, a robust theoretical analysis can be constructed based on the well-established principles of coordination chemistry and computational studies of analogous quinoline-based ligands. Theoretical and computational chemistry approaches, including Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM), provide powerful tools to predict and analyze the nature of metal-ligand interactions.

Coordination Modes and Molecular Geometry

The 6,7-dichloroquinoline-3-carboxylic acid ligand typically acts as a bidentate chelating agent, coordinating to a central metal ion through the nitrogen atom of the quinoline ring and one of the oxygen atoms of the deprotonated carboxylate group. This forms a stable five-membered chelate ring. The coordination number of the metal center is then completed by other ligands, such as water, halides, or other organic molecules, leading to various possible geometries like octahedral, square planar, or tetrahedral, depending on the metal ion and its oxidation state.

For instance, in a hypothetical octahedral complex, the metal-ligand bonds would consist of the M-N (quinoline) bond and the M-O (carboxylate) bond from the primary ligand, with the remaining coordination sites occupied by co-ligands. DFT calculations on similar quinoline-metal complexes have been used to optimize molecular geometries and predict bond lengths and angles with high accuracy.

Density Functional Theory (DFT) Analysis

DFT is a cornerstone of modern computational chemistry for studying the electronic structure of metal complexes. By solving the Kohn-Sham equations, DFT can provide detailed information about the molecular orbitals (MOs) involved in bonding. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In quinoline-metal complexes, the HOMO is often localized on the electron-rich quinoline ring and the metal d-orbitals, while the LUMO may be centered on the quinoline ring or the metal ion, depending on the specific system. The HOMO-LUMO energy gap is a critical parameter that influences the complex's stability, reactivity, and electronic properties.

Analysis of the molecular orbitals would reveal the nature of the metal-ligand bond. The interaction typically involves the donation of electron density from the nitrogen and oxygen lone pairs of the ligand to the vacant orbitals of the metal ion, forming σ-bonds. Additionally, π-backbonding may occur, where electron density from the metal's d-orbitals is donated back into the π* orbitals of the quinoline ring. This back-donation strengthens the metal-ligand bond and is influenced by the electron-withdrawing chloro substituents on the quinoline ring.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into a set of localized orbitals corresponding to core electrons, lone pairs, and bonds. This method allows for the quantification of donor-acceptor interactions, which are key to understanding the covalent character of metal-ligand bonds.

In a metal complex of 6,7-dichloroquinoline-3-carboxylic acid, NBO analysis would quantify the charge transfer from the ligand's donor atoms (N and O) to the metal center. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. Higher E(2) values indicate stronger interactions and a more significant covalent character in the bond. For instance, the interaction between the lone pair of the quinoline nitrogen (LP(N)) and the vacant d-orbitals of the metal (LP*(M)) would be a primary focus.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ) to characterize chemical bonding. This method identifies critical points in the electron density, such as bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms. The properties of the electron density at the BCP provide insight into the nature of the interaction.

For a quinoline-metal complex, the analysis would focus on the M-N and M-O BCPs. Key parameters include:

Electron density (ρ(r)) : Higher values indicate a greater accumulation of charge and a stronger bond.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions (∇²ρ(r) > 0). Metal-ligand bonds often exhibit intermediate characteristics.

Total energy density (H(r)) : A negative value of H(r) at the BCP is indicative of a significant covalent contribution to the bond.

The following tables present hypothetical but representative data from DFT, NBO, and QTAIM analyses for a generic divalent metal (M(II)) complex with 6,7-dichloroquinoline-3-carboxylic acid (L), formulated as [M(L)₂(H₂O)₂], based on findings for structurally similar quinoline complexes.

Table 1: Predicted Geometrical Parameters from DFT Optimization

| Bond/Angle | Predicted Value |

|---|---|

| M-N (quinoline) | 2.05 - 2.15 Å |

| M-O (carboxylate) | 1.95 - 2.05 Å |

| M-O (water) | 2.10 - 2.20 Å |

| N-M-O (chelate) | 75° - 85° |

| O-M-O (trans) | 170° - 180° |

Table 2: Illustrative NBO Analysis Data (Stabilization Energy E(2))

| Donor NBO (Ligand) | Acceptor NBO (Metal) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | LP* (M) | 35 - 50 | σ-donation |

| LP (O) | LP* (M) | 40 - 60 | σ-donation |

| BD (M-N) | RY* (C, N of Ring) | 5 - 15 | π-backbonding |

LP = Lone Pair, LP = Anti-bonding Lone Pair (vacant orbital), BD = Bonding Orbital, RY* = Rydberg Anti-bonding Orbital*

Table 3: Representative QTAIM Parameters at Bond Critical Points (BCPs)

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |

|---|---|---|---|---|

| M-N | 0.08 - 0.12 | > 0 | < 0 | Polar Covalent |

| M-O | 0.10 - 0.15 | > 0 | < 0 | Polar Covalent |